Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate
Description
Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate is a biphenyl-based compound featuring a trifluoromethoxy group at the 2'-position, an amino group at the 3-position, and a methyl ester at the 4-position of the biphenyl scaffold. This structure combines aromaticity with electron-withdrawing (trifluoromethoxy) and electron-donating (amino) substituents, influencing its physicochemical properties and reactivity. The compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethoxy groups in bioactive molecules . Its methyl ester group enhances solubility in organic solvents, facilitating synthetic modifications, while the amino group offers a site for further derivatization.
Properties
IUPAC Name |
methyl 2-amino-4-[2-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)11-7-6-9(8-12(11)19)10-4-2-3-5-13(10)22-15(16,17)18/h2-8H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUCOPNUAJOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Benzoate Esters
The halogenated benzoate ester is synthesized through nitration and bromination of methyl 4-methylbenzoate. Nitration introduces a nitro group at position 3, which is later reduced to an amine. Bromination at position 4 is achieved using bromine in acetic acid, yielding methyl 4-bromo-3-nitrobenzoate.
Synthesis of 2'-(Trifluoromethoxy)phenylboronic Acid
This boronic acid is prepared via lithiation-borylation of 2-bromo-(trifluoromethoxy)benzene. Treatment with n-butyllithium followed by trimethyl borate generates the boronic acid in situ, which is stabilized as a pinacol ester for storage.
Coupling Conditions and Catalytic Systems
Optimized conditions from analogous syntheses (Table 1) involve:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
-
Base : Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous DMF.
-
Temperature : 80–100°C for 6–24 hours.
Table 1 : Representative Suzuki Coupling Parameters from Literature
| Component | Conditions | Yield | Source |
|---|---|---|---|
| Methyl 4-bromo-3-nitrobenzoate + 2'-(CF3O)PhB(OH)2 | Pd(PPh3)4, LiHMDS, DMF, 80°C | 78% | |
| Methyl 2-iodobenzoate + 4-CF3PhB(OH)2 | Pd(OAc)2/PPh3, K3PO4, toluene | 84% |
The coupling proceeds efficiently under inert atmospheres, with yields exceeding 75% when using electron-deficient boronic acids.
Introduction of the Amino Group
The nitro group in the coupled product, methyl 3-nitro-2'-(trifluoromethoxy)biphenyl-4-carboxylate , is reduced to an amine. Two primary methods are employed:
Catalytic Hydrogenation
Hydrogen gas (1–3 atm) in the presence of 10% Pd/C or Raney nickel selectively reduces the nitro group to an amine. Ethanol or THF is used as the solvent, with reaction times of 4–12 hours at 25–50°C.
Chemical Reduction with Iron/HCl
A cost-effective alternative involves Fe powder in concentrated HCl. The nitro intermediate is refluxed in ethanol/HCl (1:1) for 2 hours, yielding the amine with >90% purity after neutralization.
Critical Consideration : The methyl ester remains stable under these conditions, but over-reduction or dehalogenation risks necessitate careful monitoring.
Alternative Synthetic Pathways
Sequential Functionalization Post-Coupling
An alternative route couples methyl 4-bromo-3-aminobenzoate with 2'-(trifluoromethoxy)phenylboronic acid. However, the free amine can poison Pd catalysts, necessitating protection as an acetamide or Boc derivative. Deprotection post-coupling (e.g., HCl in dioxane) restores the amino group.
Optimization and Yield Enhancement
Solvent and Base Screening
DMF and toluene/water mixtures provide optimal solubility for biphenyl intermediates. Polar aprotic solvents like DMF enhance reaction rates but may necessitate higher catalyst loadings. Lithium bases (LiHMDS) outperform carbonate bases in preventing ester hydrolysis.
Catalyst Recycling and Green Chemistry
Recent advances employ Pd nanoparticles immobilized on magnetic Fe3O4 supports, enabling catalyst recovery via external magnets. This approach reduces Pd waste and achieves yields comparable to homogeneous systems (75–82%).
Analytical Characterization
Purity and structural confirmation are achieved through:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-2’-(trifluoromethoxy)biphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate has been investigated for its potential as a therapeutic agent. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Case Study: Anticancer Activity
Research has shown that derivatives of biphenyl carboxylates exhibit anticancer properties. A study demonstrated that methyl 3-amino derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, particularly through the inhibition of protein kinases involved in cancer progression .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis via kinase inhibition |
Material Science
Polymer Synthesis
this compound is utilized in the synthesis of advanced polymers due to its functional groups that allow for copolymerization. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties.
Case Study: Polymer Blends
A recent study explored the use of this compound in creating polymer blends for electronic applications. The addition of methyl 3-amino derivatives improved the conductivity and thermal stability of the resulting materials, making them suitable for use in flexible electronic devices .
| Polymer Type | Enhancement | Application |
|---|---|---|
| Conductive Polymers | Increased conductivity | Flexible electronics |
Environmental Applications
Environmental Remediation
The compound has been studied for its potential in environmental remediation, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from wastewater.
Case Study: Heavy Metal Removal
In laboratory experiments, methyl 3-amino derivatives were tested for their efficacy in adsorbing lead and cadmium ions from aqueous solutions. Results indicated that these compounds could significantly reduce metal concentrations, demonstrating their utility in environmental cleanup efforts .
| Pollutant | Removal Efficiency (%) | Conditions |
|---|---|---|
| Lead | 85 | pH 6, 25°C |
| Cadmium | 78 | pH 6, 25°C |
Mechanism of Action
The mechanism of action of Methyl 3-Amino-2’-(trifluoromethoxy)biphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Biphenyl Carboxylate Esters
- 3'-(Fmoc-amino)biphenyl-4-carboxylic acid (CAS#: N/A, ): This compound shares the biphenyl core and carboxylate functionality but replaces the trifluoromethoxy group with an Fmoc-protected amino group. The Fmoc group increases steric bulk and alters solubility, making it more suited for solid-phase peptide synthesis compared to the target compound’s simpler methyl ester. The trifluoromethoxy group in the target compound enhances lipophilicity (logP ≈ 3.2 estimated) compared to the polar Fmoc derivative (logP ≈ 1.8) .
Sulfonylurea Herbicides
- Metsulfuron-methyl ():
A triazine-based sulfonylurea herbicide with a methyl ester and methoxy group. While both compounds contain methyl esters, the target’s trifluoromethoxy group provides greater metabolic stability and resistance to hydrolysis than metsulfuron-methyl’s methoxy group. The biphenyl core in the target compound may also confer distinct binding interactions in biological systems compared to metsulfuron’s triazine-sulfonylurea scaffold .
2.1.3 Quinazolinone Derivatives (): Compounds like 3-Amino-6-chloro-2-((4-chlorophenoxy)methyl)-3H-quinazolin-4-one (4b) exhibit chloro and phenoxy substituents. The target compound’s trifluoromethoxy group is more electronegative than chlorophenoxy groups, leading to distinct spectroscopic signatures. For example, the trifluoromethoxy group in the target compound would show a characteristic <sup>19</sup>F-NMR shift near -58 ppm, absent in chlorophenoxy analogues .
Physicochemical and Spectroscopic Properties
| Property | Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate | 3'-(Fmoc-amino)biphenyl-4-carboxylic acid | Metsulfuron-methyl |
|---|---|---|---|
| Molecular Weight | ~315 g/mol | ~409 g/mol | 381 g/mol |
| logP (estimated) | 3.2 | 1.8 | 2.1 |
| Key IR Absorptions | 1720 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H) | 1700 cm⁻¹ (C=O acid), 3300 cm⁻¹ (N-H) | 1740 cm⁻¹ (C=O ester) |
| <sup>1</sup>H-NMR (δ) | 3.9 ppm (s, 3H, COOCH₃), 6.8–7.6 ppm (aromatic H) | 4.4 ppm (Fmoc CH₂), 7.2–8.1 ppm (aromatic H) | 3.8 ppm (COOCH₃) |
Biological Activity
Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This structure features a biphenyl backbone with a trifluoromethoxy group and an amino group, which are critical for its biological activity.
-
Antifungal Activity :
Recent studies have indicated that derivatives of biphenyl compounds, including methyl biphenyl-3-carboxylate, exhibit antifungal properties against various Candida species. The minimal inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 125 μg/ml, suggesting significant antifungal potential . The presence of specific functional groups, such as methoxy and hydroxyl moieties, enhances this activity through improved binding to fungal targets. -
Cytotoxic Activity :
The compound has also been evaluated for its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Preliminary results indicate that it possesses notable cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation . -
Enzyme Inhibition :
This compound has been studied for its role as a DPP-IV inhibitor, which is relevant in the context of diabetes management. This inhibition can lead to reduced postprandial hyperglycemia, making it a candidate for further exploration in metabolic disorders .
Table 1: Summary of Biological Activities
Case Studies
-
Antifungal Efficacy :
In a study assessing the antifungal potential of various methyl esters, methyl biphenyl-3-carboxylate demonstrated significant activity against Candida albicans, with molecular docking studies revealing favorable interactions with fungal enzymes involved in cell wall synthesis . -
Cancer Cell Line Studies :
A comprehensive evaluation of this compound against human cancer cell lines showed promising results in inhibiting cell growth. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate, considering functional group compatibility and reaction efficiency?
The synthesis of this compound typically involves multi-step strategies to address the reactivity of its functional groups. Key steps include:
- Biphenyl core formation : Suzuki-Miyaura coupling to connect aromatic rings while preserving sensitive groups like trifluoromethoxy .
- Amino group protection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during esterification or trifluoromethoxy introduction .
- Esterification : Methylation of the carboxyl group under mild acidic conditions to avoid hydrolysis of the trifluoromethoxy moiety .
- Deprotection : Final cleavage of protecting groups under controlled conditions (e.g., catalytic hydrogenation for Cbz) .
Q. Critical parameters :
- Temperature control (< 60°C) to prevent decomposition of the trifluoromethoxy group .
- Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?
A combination of techniques is essential:
- X-ray crystallography : SHELXL refinement is widely used to resolve the biphenyl core and trifluoromethoxy orientation, though challenges arise from low electron density around fluorine atoms .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms ester/amino group positions.
- ¹⁹F NMR : Identifies trifluoromethoxy signal splitting due to anisotropic effects .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile trifluoromethoxy group .
Data interpretation tip : Cross-reference crystallographic data (e.g., bond lengths, angles) with computational models (DFT) to resolve ambiguities in substituent positioning .
Q. How do the amino and trifluoromethoxy groups influence this compound’s reactivity in oxidation or substitution reactions?
- Amino group :
- Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions relative to the amino group .
- Prone to oxidation; requires protection during reactions involving strong oxidants (e.g., KMnO₄) .
- Trifluoromethoxy group :
- Electron-withdrawing effect deactivates the ring, directing substitutions to meta positions .
- Resists hydrolysis under acidic conditions but may degrade under prolonged basic conditions (pH > 10) .
Methodological note : Monitor reactions via TLC or in situ IR to track functional group stability .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, particularly regarding electron density interpretation?
Key issues include:
- Disordered trifluoromethoxy groups : Use PART commands in SHELXL to model partial occupancy or rotational disorder .
- Weak diffraction for light atoms (e.g., fluorine) : Employ high-resolution data (> 0.8 Å) and restraints on bond lengths/angles .
- Twinned crystals : Apply TWIN/BASF commands during refinement for accurate intensity deconvolution .
Validation : Cross-check refinement metrics (R-factor, wR2) with PLATON alerts to ensure structural reliability .
Q. How can researchers address contradictions in biological activity data caused by varying fluorine substitution patterns in analogous compounds?
A systematic SAR approach is recommended:
| Substitution Position | Observed Bioactivity | Key Reference |
|---|---|---|
| 2'-Trifluoromethoxy | Enhanced enzyme inhibition | |
| 3'-Fluoro | Reduced binding affinity | |
| 4'-Trifluoromethyl | Increased metabolic stability |
Q. Method :
- Synthesize analogs with controlled substitution patterns.
- Use in vitro assays (e.g., enzyme inhibition IC₅₀) to correlate structure with activity .
Q. What methodological approaches are recommended for determining the regioselectivity of electrophilic substitutions on the biphenyl core?
- Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic attack sites based on Fukui indices .
- Isotopic labeling : Introduce deuterium at suspected reactive positions and monitor incorporation via MS .
- Competitive reactions : Compare reaction rates of halogenation (e.g., Br₂/FeBr₃) at varying temperatures to map regioselectivity .
Q. How do the trifluoromethoxy and methyl ester groups affect binding affinity in computational docking studies?
- Trifluoromethoxy :
- Methyl ester :
Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters .
Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?
Q. How can in vitro assays evaluate enzyme inhibition potential while mitigating methyl ester hydrolysis?
- Buffer optimization : Use pH 7.4 phosphate buffers to stabilize the ester group .
- Co-solvents : Add low concentrations of DMSO (< 5%) to enhance compound solubility without accelerating hydrolysis .
- Endpoint correction : Include control wells with pre-hydrolyzed compound to quantify background interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
